4-[(4-Acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one
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Overview
Description
The compound identified as US9073936, 3 is a small molecular drug with a molecular weight of approximately 478.5. It is known for its role as an inhibitor of phosphodiesterase enzymes, particularly phosphodiesterase 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9073936, 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps in the synthesis include the preparation of trans-AB-porphyrins, which are then coupled with other functional groups through copper-free Sonogashira-coupling reactions . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of US9073936, 3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
US9073936, 3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
US9073936, 3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, US9073936, 3 is used to study the inhibition of phosphodiesterase enzymes.
Medicine: The compound has potential therapeutic applications due to its ability to modulate enzyme activity.
Industry: In industrial applications, US9073936, 3 is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of US9073936, 3 involves the inhibition of phosphodiesterase enzymes, particularly phosphodiesterase 1. By binding to the active site of the enzyme, the compound prevents the hydrolysis of cyclic nucleotides, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This modulation of cyclic nucleotide levels can affect various cellular processes, including signal transduction and gene expression .
Comparison with Similar Compounds
US9073936, 3 is unique compared to other similar compounds due to its specific structure and high affinity for phosphodiesterase 1. Similar compounds include:
US9598426, 3: Another phosphodiesterase inhibitor with a slightly different structure and affinity profile.
US10034861: A compound with a similar mechanism of action but different chemical properties.
The uniqueness of US9073936, 3 lies in its specific binding characteristics and the potential for various modifications to enhance its properties .
Properties
Molecular Formula |
C25H24F2N6O2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-[(4-acetylphenyl)methyl]-5-(3,4-difluoroanilino)-8,11,11-trimethyl-1,3,4,8,10-pentazatricyclo[7.3.0.02,6]dodeca-2,5,9-trien-7-one |
InChI |
InChI=1S/C25H24F2N6O2/c1-14(34)16-7-5-15(6-8-16)12-33-21(28-17-9-10-18(26)19(27)11-17)20-22(30-33)32-13-25(2,3)29-24(32)31(4)23(20)35/h5-11,28H,12-13H2,1-4H3 |
InChI Key |
ITYGOFCAYSOSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2C(=C3C(=N2)N4CC(N=C4N(C3=O)C)(C)C)NC5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
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